molecular formula C5H12N2O B3188754 4-amino-N-methylbutanamide CAS No. 23435-12-3

4-amino-N-methylbutanamide

Cat. No. B3188754
CAS RN: 23435-12-3
M. Wt: 116.16 g/mol
InChI Key: IJUCBGPQWGGYBV-UHFFFAOYSA-N
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Description

4-amino-N-methylbutanamide, also known as 4-amino-N-methylbutanamide hydrochloride, is an organic compound with the chemical formula C5H12N2O . It has a molecular weight of 152.62 . The compound is typically stored at room temperature .


Molecular Structure Analysis

The InChI code for 4-amino-N-methylbutanamide is 1S/C5H12N2O.ClH/c1-7-5(8)3-2-4-6;/h2-4,6H2,1H3,(H,7,8);1H . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

4-amino-N-methylbutanamide is a solid at room temperature . The compound is also available in liquid form .

Scientific Research Applications

Proteomics Research

“4-amino-N-methylbutanamide” is used as a specialty product in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the study of protein structure and function, protein-protein interactions, and cell signaling pathways.

Biochemistry

In biochemistry, “4-amino-N-methylbutanamide” is classified as an amide . Amides are molecules that contain nitrogen atoms connected to the carbon atom of a carbonyl group. They are produced when carboxylic acids react with amines or ammonia in a process called amidation. This compound could be used in studies related to the formation, structure, and properties of amides.

Neuroscience

In neuroscience, amino acids, including “4-amino-N-methylbutanamide”, play a crucial role in neurotransmission . Neurotransmission is the process by which signaling molecules called neurotransmitters are released by a neuron, and bind to and activate the receptors of another neuron. This compound could be used in studies related to neurotransmission and the role of amino acids in this process.

Analytical Chemistry

“4-amino-N-methylbutanamide” could be used as a reference standard in analytical chemistry . Analytical chemistry involves the qualitative and quantitative determination of the chemical components of substances. As a reference standard, this compound could be used to ensure the accuracy and reliability of analytical methods and instruments.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . It can also cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

This compound is a type of amide , which are known to have a wide range of biological activities and can interact with various proteins and enzymes in the body.

Mode of Action

As an amide, it might interact with its targets through hydrogen bonding or other types of non-covalent interactions . These interactions could potentially lead to changes in the conformation or activity of the target proteins or enzymes, thereby affecting their functions.

Biochemical Pathways

Amides, in general, can participate in a variety of biochemical reactions, including those involved in protein synthesis and metabolism . .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-amino-N-methylbutanamide are not well-studied. As a small molecule, it is likely to be well-absorbed and distributed throughout the body. The metabolism and excretion of this compound would depend on its specific chemical structure and the enzymes present in the body .

Result of Action

Given its amide structure, it could potentially affect protein structure and function, leading to changes at the cellular level . .

properties

IUPAC Name

4-amino-N-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c1-7-5(8)3-2-4-6/h2-4,6H2,1H3,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJUCBGPQWGGYBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101311168
Record name 4-Amino-N-methylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101311168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

23435-12-3
Record name 4-Amino-N-methylbutanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23435-12-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-N-methylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101311168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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